N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Overview
Description
Preparation Methods
The synthesis of N-4-(Pentyloxy)benzylmethanamine involves several steps. One common method includes the reaction of 4-(pentyloxy)benzyl chloride with 3-pyridinemethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-4-(Pentyloxy)benzylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
N-4-(Pentyloxy)benzylmethanamine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .
Mechanism of Action
The mechanism of action of N-4-(Pentyloxy)benzylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-4-(Pentyloxy)benzylmethanamine can be compared with other similar compounds, such as:
- N-4-(Butyloxy)benzylmethanamine
- N-4-(Hexyloxy)benzylmethanamine
- N-4-(Heptyloxy)benzylmethanamine
These compounds share a similar structure but differ in the length of the alkoxy chain. The uniqueness of N-4-(Pentyloxy)benzylmethanamine lies in its specific alkoxy chain length, which can influence its chemical properties and biological activity .
Properties
IUPAC Name |
1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMUKFRSYRCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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